5-(2-FURYL)-4-(((5-METHYL-2-FURYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
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Overview
Description
5-(2-FURYL)-4-(((5-METHYL-2-FURYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that features a triazole ring, furan rings, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FURYL)-4-(((5-METHYL-2-FURYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 5-methyl-2-furylmethanol with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the triazole ring and the incorporation of the thiol group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-FURYL)-4-(((5-METHYL-2-FURYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the triazole ring or the furan rings.
Substitution: The furan rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group results in disulfides, while substitution reactions on the furan rings can lead to various substituted derivatives .
Scientific Research Applications
5-(2-FURYL)-4-(((5-METHYL-2-FURYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 5-(2-FURYL)-4-(((5-METHYL-2-FURYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(5-METHYL-2-FURYL)METHYLENE-MALONONITRILE: Similar in structure but lacks the triazole ring and thiol group.
5-METHYL-2-FURANMETHANOL: Contains the furan ring but lacks the triazole and thiol functionalities.
(5Z)-5-[(5-METHYL-2-FURYL)METHYLENE]-2(5H)-FURANONE: Similar furan ring structure but different functional groups.
Uniqueness
5-(2-FURYL)-4-(((5-METHYL-2-FURYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its combination of a triazole ring, furan rings, and a thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-8-4-5-9(18-8)7-13-16-11(14-15-12(16)19)10-3-2-6-17-10/h2-7H,1H3,(H,15,19)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANHPQOHQCZVTN-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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